(1R)-1-(pyrimidin-2-yl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(pyrimidin-2-yl)butan-1-amine: is an organic compound that belongs to the class of amines. This compound features a pyrimidine ring attached to a butan-1-amine chain. The (1R) configuration indicates the specific stereochemistry of the molecule, which can influence its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(pyrimidin-2-yl)butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrimidine and butan-1-amine derivatives.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may also include additional steps for purification and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(pyrimidin-2-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amine derivatives with altered functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-(pyrimidin-2-yl)butan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a useful tool for probing biochemical processes.
Medicine
In the field of medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific biological pathways, such as those involved in cancer or infectious diseases.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical engineering.
Mechanism of Action
The mechanism of action of (1R)-1-(pyrimidin-2-yl)butan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s stereochemistry can influence its binding affinity and activity, leading to specific effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(pyrimidin-2-yl)butan-1-amine: The stereoisomer of the compound with different spatial arrangement.
2-(butylamino)pyrimidine: A compound with a similar structure but lacking the specific stereochemistry.
1-(pyrimidin-2-yl)butan-2-amine: A structural isomer with the amine group attached to a different carbon atom.
Uniqueness
(1R)-1-(pyrimidin-2-yl)butan-1-amine is unique due to its specific stereochemistry, which can influence its chemical reactivity and biological activity. This uniqueness makes it valuable for research and industrial applications where stereochemistry plays a crucial role.
Properties
Molecular Formula |
C8H13N3 |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
(1R)-1-pyrimidin-2-ylbutan-1-amine |
InChI |
InChI=1S/C8H13N3/c1-2-4-7(9)8-10-5-3-6-11-8/h3,5-7H,2,4,9H2,1H3/t7-/m1/s1 |
InChI Key |
KWEJJSPFMFOVOG-SSDOTTSWSA-N |
Isomeric SMILES |
CCC[C@H](C1=NC=CC=N1)N |
Canonical SMILES |
CCCC(C1=NC=CC=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.